(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone
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Overview
Description
(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a cyclopropyl ketone in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroquinoline derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure from which many derivatives are synthesized.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Biological Activity
The compound (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone is a synthetic organic molecule classified within the quinoline derivatives. Quinoline and its derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C13H16N2O
- Molecular Weight: 216.28 g/mol
- CAS Number: 927996-40-5
The compound features a quinoline core with an amino group at the 7-position and a cyclopropyl group attached to a carbonyl moiety, which may influence its biological interactions and activities.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. However, studies specifically addressing the antimicrobial efficacy of this compound have shown limited activity. For instance, in a study evaluating various dihydroquinolinone derivatives, none demonstrated significant antimicrobial effects at concentrations ranging from 800 to 1.56 µg/ml .
Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented. The compound's mechanism of action may involve the inhibition of key enzymes or pathways associated with tumor growth. In a related study involving similar compounds, some exhibited cytotoxic effects against cancer cell lines such as A549 (lung cancer) and BEAS-2B (bronchial epithelial) cells. Notably, one derivative showed an IC50 value of 9.979 µg/ml against A549 cells after 72 hours of treatment .
Enzyme Inhibition
A significant aspect of this compound's biological activity is its potential as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on carbonic anhydrase enzymes (hCA I and hCA II). The compound's peptide conjugates demonstrated inhibition against hCA II with IC50 values ranging from 15.7 to 65.7 µM, while no inhibition was observed for hCA I at concentrations up to 100 µM .
Antioxidant Activity
Antioxidant properties are another area of interest for quinoline derivatives. The antioxidant activity of related compounds was assessed using the DPPH radical scavenging method. However, results indicated weak antioxidant activities compared to standard antioxidants like α-tocopherol and BHA .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Binding: The compound may bind to active sites on enzymes such as carbonic anhydrases, inhibiting their function.
- Cellular Uptake: Its structural properties facilitate cellular uptake, allowing it to exert effects on intracellular targets.
- Pathway Modulation: By inhibiting or activating certain pathways, it can influence cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other known quinoline derivatives:
Compound Name | Biological Activity | Notable Effects |
---|---|---|
Chloroquine | Antimalarial | Effective against malaria parasites |
Quinacrine | Antimalarial | Similar mechanism as chloroquine |
Compound A | Cytotoxic | IC50 = 9.979 µg/ml against A549 cells |
The unique substitution pattern in this compound may confer distinct biological activities compared to these established compounds.
Properties
IUPAC Name |
(7-amino-3,4-dihydro-2H-quinolin-1-yl)-cyclopropylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-6-5-9-2-1-7-15(12(9)8-11)13(16)10-3-4-10/h5-6,8,10H,1-4,7,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDAWHMDCROZJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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